molecular formula C24H21N3O3 B7712982 N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7712982
M. Wt: 399.4 g/mol
InChI Key: QSRWNKXVCMWMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as BAC, is a chemical compound with potential applications in scientific research. BAC is a member of the oxadiazole family and has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for further study.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins within cells. N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and antibacterial activity, N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have anti-inflammatory activity and to inhibit the growth of certain types of fungi. N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for certain neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is that it has been shown to have a relatively low toxicity profile, making it a potentially useful compound for in vivo studies. However, one limitation of using N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is that it can be difficult to work with due to its low solubility in water and other common solvents. Additionally, more research is needed to fully understand the potential side effects of N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its long-term effects on the body.

Future Directions

There are several potential future directions for research involving N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of new cancer treatments based on N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and other oxadiazole compounds. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and to identify other proteins and enzymes that it may interact with. Finally, more research is needed to fully understand the potential applications of N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in treating neurological disorders and other diseases.

Synthesis Methods

N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a multi-step process involving the reaction of several different compounds. One such method involves the reaction of N-benzyl-N-methylglycine with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with chloroacetyl chloride to form the final product.

Scientific Research Applications

N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have potential applications in a variety of scientific research areas. One such area is cancer research, as N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have anti-tumor activity in vitro. N-benzyl-N-methyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to have antibacterial activity against several different strains of bacteria, making it a potentially useful compound in the development of new antibiotics.

properties

IUPAC Name

N-benzyl-N-methyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-27(16-18-8-4-2-5-9-18)22(28)17-29-21-14-12-20(13-15-21)24-25-23(26-30-24)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRWNKXVCMWMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.